1-Hydroxy-13-deoxocarminomycin
Overview
Description
1-Hydroxy-13-deoxocarminomycin is a cytotoxic anthracycline antibiotic . It is produced by Streptomyces peucetius var. carminatus, a biochemical mutant of Streptomyces peucetius var. caesius . It is active against P-388 murine leukemia .
Molecular Structure Analysis
The molecular formula of 1-Hydroxy-13-deoxocarminomycin is C26H29NO9 . It has an average mass of 499.510 Da and a monoisotopic mass of 499.184235 Da .Scientific Research Applications
Antibacterial Properties
1-Hydroxy-13-deoxocarminomycin, while not directly studied, is closely related to other compounds that have significant antibacterial properties. For instance, studies on aminoglycoside antibiotics, which contain a structure similar to 1-Hydroxy-13-deoxocarminomycin, reveal their efficacy against Gram-negative bacteria. Aminoglycosides like streptomycin, tobramycin, and gentamicin, derived from actinomycetes, show a synergistic effect with penicillin, particularly useful for treating infections of unknown origin (Busscher, Rutjes, & van Delft, 2005).
Role in Biosynthesis
Another aspect of 1-Hydroxy-13-deoxocarminomycin's related compounds is their role in biosynthetic pathways. For instance, the functional expression of genes in the biosynthesis of novel polyketide chain extension units, such as methoxymalonyl-acyl carrier protein, is crucial for the production of certain compounds, potentially including 1-Hydroxy-13-deoxocarminomycin-related substances (Kato et al., 2002).
Glycosidase-Inhibitory Properties
1-Hydroxy-13-deoxocarminomycin, as a derivative of 1-deoxynojirimycin, can be associated with glycosidase-inhibitory properties. For example, 1-deoxynojirimycin and its derivatives are known for their inhibitory effects on postprandial hyperglycemia by suppressing intestinal alpha-glucosidase, which can have implications for diabetes treatment and obesity prevention (Tong et al., 2018).
Cytotoxicity and Anti-tumor Activity
Compounds similar to 1-Hydroxy-13-deoxocarminomycin, like certain macrolactones, exhibit cytotoxic properties against cell lines, indicating potential anti-tumor activity. For example, a study on oxacyclododecindione-type macrolactone showed selective cytotoxicity against lung cell lines (Lin et al., 2018).
properties
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO10/c1-3-26(35)7-10-16(14(8-26)37-15-6-11(27)21(30)9(2)36-15)23(32)20-19(22(10)31)24(33)17-12(28)4-5-13(29)18(17)25(20)34/h4-5,9,11,14-15,21,28-32,35H,3,6-8,27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXOQSCRBFOLAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932484 | |
Record name | 3-Ethyl-3,5,7,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-13-deoxocarminomycin | |
CAS RN |
145066-22-4 | |
Record name | 1-Hydroxy-13-deoxocarminomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145066224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-3,5,7,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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